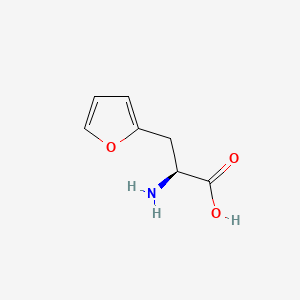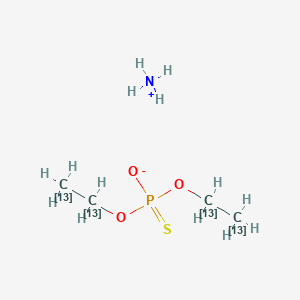
L-2-Furylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-3-(furan-2-yl)propanoic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15. The purity is usually 95%.
BenchChem offers high-quality (S)-2-Amino-3-(furan-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Amino-3-(furan-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptidsynthese und -modifikation
L-2-Furylalanin wird bei der Synthese von furanhaltigen Peptiden verwendet, die nach der Synthese durch Furan-Oxidations-Markierungstechnologie weiter modifiziert werden können {svg_1}. Dieser Prozess ermöglicht die vielseitige Einführung der Verbindung an verschiedenen Positionen innerhalb der Peptidkette und erhöht die Stabilität von Furan-Einheiten gegen saure Degradation.
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht, insbesondere gegen hefeähnliche Pilze wie Candida albicans und Bakterien wie Escherichia coli und Staphylococcus aureus {svg_2}. Diese Anwendung ist für die Entwicklung neuer antimikrobieller Mittel von Bedeutung.
Peptidcyclisierung
This compound spielt eine Rolle bei der Peptidcyclisierung, einem entscheidenden Schritt bei der Herstellung von eingeschränkten Peptiden mit erhöhter Stabilität und Wirksamkeit {svg_3}. Der Cyclisierungsprozess beinhaltet die Bildung einer Pyrroleinheit, die aus der Reaktion zwischen der oxidierten Furylalaninseitenkette und einem nucleophilen Rest wie Lysin resultieren kann.
Chemisches Zwischenprodukt
Die Verbindung dient als chemisches Zwischenprodukt in verschiedenen Syntheseprozessen. Sie kann in verschiedene Derivate umgewandelt werden, die potenzielle Anwendungen in der Synthese von Pharmazeutika, Agrochemikalien und anderen organischen Verbindungen haben {svg_4}.
Spektroskopische Analyse
This compound unterliegt einer spektroskopischen Analyse, einschließlich FT-IR, FT-Raman und NMR, um seine strukturellen und elektronischen Eigenschaften zu verstehen {svg_5}. Diese Analysen sind für die Entwicklung neuer Materialien und für die Qualitätskontrolle in Produktionsprozessen unerlässlich.
Katalyse
Forschungen haben die Verwendung von L-2-Furylalaninderivaten in der Katalyse untersucht, insbesondere in Reaktionen, die die Umwandlung von biomassenbasierten Verbindungen in hochwertige Chemikalien beinhalten {svg_6}. Diese Anwendung ist entscheidend für die Entwicklung nachhaltiger chemischer Prozesse.
Wirkmechanismus
Target of Action
It’s known that this compound is a crucial component of certain hepatotoxic cyclopeptides, such as rhizonin a and b . These cyclopeptides are produced by bacterial endosymbionts of the fungus Rhizopus microsporus, and their toxicity critically depends on the presence of 3-furylalanine (Fua) residues .
Mode of Action
It’s known that the compound is incorporated into cyclopeptides by non-ribosomal peptide synthetases (nrps) . The exact mechanism of this incorporation remains elusive .
Biochemical Pathways
L-2-Furylalanine is involved in the biosynthesis of Rhizonin, a hepatotoxic cyclopeptide . A suite of isotope labeling experiments identified tyrosine and L-DOPA as Fua precursors, providing the first mechanistic insight . Dioxygenase RhzB was identified as necessary and sufficient for Fua formation . RhzB is a novel type of heme-dependent aromatic oxygenases (HDAO) that enabled the discovery of the bingchamide biosynthesis gene cluster through genome mining .
Result of Action
It’s known that the compound plays a critical role in the toxicity of certain cyclopeptides . The presence of 3-furylalanine (Fua) residues in these cyclopeptides is crucial for their toxicity .
Action Environment
It’s known that the compound is stable under acidic conditions when proximate aromatic residues are present .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 |
Source


|
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-08-0 |
Source


|
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does (S)-2-Amino-3-(furan-2-yl)propanoic acid act as a feeding deterrent? What is its target and what are the downstream effects?
A1: The research primarily focuses on the isolation and identification of (S)-2-Amino-3-(furan-2-yl)propanoic acid as a novel natural product exhibiting strong feeding deterrent activity against Myrmica rubra ants. [] The exact mechanism of action and target of this dipeptide within the ants are not explored in the study. Further research is needed to understand how this compound interacts with ant sensory or neural pathways to elicit a deterrent response.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)







